molecular formula C19H22N4O2S B2830650 N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-51-5

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2830650
CAS No.: 1021055-51-5
M. Wt: 370.47
InChI Key: POCKKENIUHPBOB-UHFFFAOYSA-N
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Description

N-(6-((2-(Cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (hereafter referred to as Compound 33) is a pyrimido[5,4-b]indole derivative synthesized via a multi-step protocol. Its structure features a pyridazine core substituted with a thioether-linked cyclohexylamino acetamide group and a terminal benzamide moiety (Fig. 1). The synthesis involves:

Initial preparation of precursor Compound 32: Reaction of 30a with sodium sulfide, copper iodide, and ascorbic acid under microwave irradiation, followed by purification via silica gel chromatography .

Acylation to form Compound 33: Treatment of Compound 32 with benzoic anhydride in DMF at room temperature, yielding the benzamide derivative .

Structural confirmation was achieved through ¹H NMR, ¹³C NMR, and HRMS data, with key signals corresponding to the benzamide (δ 7.8–7.5 ppm, aromatic protons) and cyclohexyl groups (δ 1.2–1.8 ppm, aliphatic protons) .

Properties

IUPAC Name

N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16(22-23-18)21-19(25)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCKKENIUHPBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridazine ring .

Scientific Research Applications

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyridazine derivatives have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, these compounds have been explored for their potential use in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some pyridazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Structural Analogs in the Pyrimido[5,4-b]indole Series

Compound 33 is compared to its analogs (Compounds 32 and 34) from the same synthetic series (Table 1):

Compound R Group Key Structural Differences Synthesis Modification
32 -H Lacks benzamide group Direct precursor to 33
33 (Target) Benzamide Introduced via benzoic anhydride acylation Acylation of 32
34 Octanamide Longer aliphatic chain vs. benzamide Reaction with octanoic acid/HATU

Key Findings :

  • 34 ’s octanamide moiety introduces lipophilicity, which may alter membrane permeability but reduce target specificity compared to 33 .

Thiazolidinone-Benzamide Derivatives

highlights thiazolidinone derivatives (e.g., Compounds 7 and 10) with benzamide substituents (Table 2):

Compound Core Structure Substituents Activity (µM/mL or IC₅₀)
7 Thiazolidinone 4-Nitrobenzylidene, 4-chlorophenyl pMICam = 1.86 (antimicrobial)
10 Thiazolidinone 4-Hydroxybenzylidene, 4-methoxyphenyl IC₅₀ = 18.59 (anticancer)

Comparison with Compound 33 :

  • Structural: Both classes feature thioether-linked benzamide groups, but 33 employs a pyridazine core, whereas thiazolidinones use a 4-thiazolidinone ring.
  • Activity: Thiazolidinones show dual antimicrobial/anticancer activity, while 33’s TLR4 targeting (inferred from analogs) suggests a distinct mechanism. QSAR studies for thiazolidinones emphasize Kier’s α shape index and HOMO energy as critical for activity, parameters that may also govern 33’s efficacy but require validation .

Heterocyclic Benzamide Derivatives for Broad Therapeutic Use

lists benzamide derivatives with isoxazole, thiophene, or thiazole substituents (Table 3):

Example Compound Heterocycle Substituents Therapeutic Indications
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[6-methyl-3-pyridazinyl]amino]ethyl]-benzamide Isoxazole Pyridazinylamino ethyl group Cancer, viral infections
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazole Cyano-pyridinylamino ethyl group Thrombotic events

Comparison with Compound 33 :

  • Structural Diversity : While 33 uses a pyridazine-thioether linkage, these derivatives incorporate isoxazole/thiazole-thioether motifs, altering electronic properties and binding pocket compatibility.
  • Therapeutic Scope : The heterocyclic variants target diverse pathways (e.g., viral proteases, platelet aggregation), whereas 33 ’s pyridazine core may favor interactions with TLR4 or kinase domains .

Biological Activity

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, also referred to by its CAS number 1021055-51-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S with a molecular weight of 370.5 g/mol. Its structure features a pyridazine core and a cyclohexylamino group, which are critical for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Endoplasmic Reticulum (ER) Stress Modulation : The compound has shown protective effects against ER stress-induced pancreatic β-cell dysfunction. This is crucial as ER stress is implicated in the pathogenesis of diabetes .
  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that derivatives of this compound may inhibit specific kinase activities linked to cancer progression, although detailed studies are still needed to confirm these effects .

Table 1: Summary of Biological Activities

Activity TypeObservations
β-cell Protection Protects against ER stress with EC50 values around 0.1μM0.1\,\mu M .
Cancer Cell Proliferation Inhibition Potential inhibition observed in cell lines, specific mechanisms under investigation .
Kinase Inhibition Related compounds show moderate to high potency against RET kinase .

Case Studies

  • Pancreatic β-cell Protection :
    • A study demonstrated that the compound's analogs could protect pancreatic β-cells from apoptosis induced by ER stress. The most potent analog exhibited maximal activity at 100% with an EC50 of 0.1±0.01μM0.1\pm 0.01\,\mu M, highlighting its potential in diabetes treatment .
  • Cancer Research :
    • Investigations into related compounds have shown that modifications to the benzamide structure can significantly alter their inhibitory effects on cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Q & A

Q. Primary techniques :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyridazine ring (δ 7.5–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and benzamide carbonyl (δ ~168 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 427.18) and fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and monitor degradation .

[Basic] How do variations in functional groups (e.g., cyclohexylamino, benzamide) influence the compound's reactivity and biological activity?

  • Cyclohexylamino group :
    • Enhances lipophilicity, improving membrane permeability .
    • Steric hindrance may reduce off-target interactions .
  • Benzamide moiety :
    • Participates in hydrogen bonding with biological targets (e.g., kinases) .
    • Electron-withdrawing substituents (e.g., -F, -NO₂) can modulate activity; for example, fluorinated analogs show improved IC₅₀ values in enzyme assays .
      Methodological note : Compare analogs via SAR studies using standardized assays (e.g., kinase inhibition) .

[Advanced] What strategies can resolve contradictions in biological assay data across different studies involving this compound?

  • Dose-response validation : Ensure consistent IC₅₀ measurements across multiple replicates .
  • Orthogonal assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular viability tests (e.g., MTT) to confirm target specificity .
  • Control experiments : Test against isogenic cell lines or enzyme mutants to rule out nonspecific effects .
  • Data normalization : Account for batch-to-batch variability in compound solubility using internal standards (e.g., DMSO controls) .

[Advanced] What computational approaches are suitable for predicting the compound's interaction with biological targets, and how can they guide experimental design?

  • Molecular docking (AutoDock Vina) : Predict binding modes to kinases (e.g., EGFR) by aligning the benzamide group with ATP-binding pockets .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to design optimized analogs .
    Case study : A 2024 study used DFT calculations to identify reactive sites for derivatization, leading to a 3.5-fold increase in potency .

[Advanced] How can researchers address solubility challenges in in vitro and in vivo studies of this compound?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or ester groups at the pyridazine nitrogen for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to enhance tissue penetration .
    Validation : Measure solubility via shake-flask method (USP guidelines) and confirm stability using LC-MS .

[Advanced] What are the best practices for analyzing and interpreting mass spectrometry fragmentation patterns of this compound?

  • Fragmentation pathways :
    • Loss of cyclohexylamide (Δ m/z 127.1) via retro-Michael cleavage .
    • Benzamide group remains intact, yielding a base peak at m/z 121.05 .
  • Isotopic patterns : Monitor [M+2]⁺ peaks (e.g., brominated analogs) to confirm halogen presence .
  • Library matching : Compare with databases (e.g., PubChem CID 18562857) .

[Advanced] How do reaction kinetics vary under different solvent systems (e.g., DMSO vs. THF) during the synthesis of this compound?

  • DMSO :
    • Accelerates SN2 reactions (polar aprotic nature) but may cause oxidation at high temperatures .
    • Optimal for thioether formation (yield: 85% vs. 62% in THF) .
  • THF :
    • Slower kinetics due to lower polarity but preferable for air-sensitive steps (e.g., Grignard reactions) .
      Kinetic analysis : Use in situ FTIR to monitor reaction progress and calculate rate constants (k) .

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